1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives, which are important in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their use in drugs such as trimetazidine and ranolazine, indicating potential therapeutic applications.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects . For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
The uniqueness of this compound lies in its specific structural features and the presence of the methylsulfonyl group, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-(3,3-dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-5-9(13)11-6-7-12(16(4,14)15)10(2,3)8-11/h5H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCCXGDKWTSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1S(=O)(=O)C)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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